7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 442531-33-1
VCID: VC1983251
InChI: InChI=1S/C9H6BrClN2O/c10-6-1-2-8-12-7(4-11)3-9(14)13(8)5-6/h1-3,5H,4H2
SMILES: C1=CC2=NC(=CC(=O)N2C=C1Br)CCl
Molecular Formula: C9H6BrClN2O
Molecular Weight: 273.51 g/mol

7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.: 442531-33-1

Cat. No.: VC1983251

Molecular Formula: C9H6BrClN2O

Molecular Weight: 273.51 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one - 442531-33-1

Specification

CAS No. 442531-33-1
Molecular Formula C9H6BrClN2O
Molecular Weight 273.51 g/mol
IUPAC Name 7-bromo-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one
Standard InChI InChI=1S/C9H6BrClN2O/c10-6-1-2-8-12-7(4-11)3-9(14)13(8)5-6/h1-3,5H,4H2
Standard InChI Key HKULCEKJGGNDSO-UHFFFAOYSA-N
SMILES C1=CC2=NC(=CC(=O)N2C=C1Br)CCl
Canonical SMILES C1=CC2=NC(=CC(=O)N2C=C1Br)CCl

Introduction

Structural ParameterInformation
Chemical FormulaC₉H₆BrClN₂O
Molecular Weight273.51 g/mol
SMILES NotationC1=CC2=NC(=CC(=O)N2C=C1Br)CCl
InChIInChI=1S/C9H6BrClN2O/c10-6-1-2-8-12-7(4-11)3-9(14)13(8)5-6/h1-3,5H,4H2
InChIKeyHKULCEKJGGNDSO-UHFFFAOYSA-N

The structure consists of a pyridine ring fused with a pyrimidine ring, forming the pyrido[1,2-a]pyrimidin-4-one skeleton, with the bromine atom positioned at carbon-7 and the chloromethyl group at carbon-2 .

Physical and Chemical Properties

The physical and chemical properties of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one are essential for understanding its behavior in various chemical reactions and pharmaceutical formulations.

Physical Properties

The compound exists as a beige solid under standard conditions with the following physical characteristics:

PropertyValueSource
Physical StateBeige solid
Melting Point175°C
Boiling Point322.8 ± 52.0°C (Predicted)
Density1.76 g/cm³
Storage Temperature2-8°C (recommended)

Chemical Properties

The chemical properties of this compound are characterized by:

PropertyValueSource
pKa0.69 ± 0.70 (Predicted)
SolubilitySoluble in isopropanol (for recrystallization)
ReactivitySusceptible to electrophilic aromatic substitution (e.g., nitration)

The compound's relatively low predicted pKa value indicates its potential acidic nature, which could influence its interactions with biological systems and its behavior in chemical reactions .

Synthesis Methods

The synthesis of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has been well-documented in scientific literature, with established procedures yielding high purity material.

Standard Synthetic Route

The most common synthetic pathway involves the condensation of 2-Amino-5-bromopyridine with ethyl 4-chloroacetoacetate in polyphosphoric acid (PPA) . This reaction proceeds through the following key steps:

  • Reaction of 2-Amino-5-bromopyridine with ethyl 4-chloroacetoacetate

  • Cyclization in polyphosphoric acid (PPA) at elevated temperature

  • Formation of the pyrido[1,2-a]pyrimidin-4-one ring system

  • Isolation and purification via filtration and recrystallization from isopropanol

The reaction conditions typically involve heating the reaction mixture to approximately 110°C for 0.5 hours . This synthetic approach yields the desired product with approximately 80% yield .

Reaction Scheme

The synthetic route can be represented by the following general reaction scheme:

2-Amino-5-bromopyridine + Ethyl 4-chloroacetoacetate → 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

This method follows Ferrarini's procedure for the synthesis of pyrido[1,2-a]pyrimidin-4-ones, which has been adapted for various substituted derivatives in this class of compounds .

Spectroscopic Characterization

Comprehensive spectroscopic analysis has been conducted to confirm the structure of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, providing definitive characterization data.

¹H NMR Data

The proton NMR spectrum of the compound shows the following characteristic signals:

Chemical Shift (δ)MultiplicityIntegrationAssignment
4.50s2HCH₂ (chloromethyl)
6.66s1HCH (C-3)
7.50dd, J = 0.6 Hz and 9.4 Hz1HCH (C-5)
7.80dd, J = 2.0 Hz and 9.4 Hz1HCH (C-6)
9.15d, J = 2.0 Hz1HCH (C-8)

These data were recorded in standard conditions and confirm the expected proton environments in the molecule .

¹³C NMR Data

The carbon-13 NMR spectrum exhibits the following peaks:

Chemical Shift (δ)Assignment
45.5C (chloromethyl)
103.4C-3
111.0C-7
127.2C-5
127.5C-6
140.1C-8
149.6C-2
157.0C-9a
162.4C-4 (carbonyl)

These signals are consistent with the proposed structure, confirming the carbon framework of the compound .

Elemental Analysis

Elemental analysis provides further confirmation of the compound's identity and purity:

ElementCalculated (%)Found (%)
C39.5239.93
H2.212.22
N10.2410.49

The close agreement between calculated and found values validates the molecular formula C₉H₆BrClN₂O .

Reactivity Studies

The reactivity profile of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has been investigated in various chemical transformations, providing insight into its potential for derivatization.

Nitration Reaction

One of the well-documented reactions of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is its nitration to form 7-Bromo-2-(chloromethyl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one. The procedure involves:

  • Dissolving the compound in concentrated sulfuric acid (H₂SO₄)

  • Adding 65% nitric acid (HNO₃) dropwise at 0°C

  • Stirring the reaction mixture at room temperature for 1 hour

  • Pouring the mixture into an ice-cold solution

  • Filtering, drying, and recrystallizing from isopropanol

This reaction yields the nitrated product as a yellow solid with approximately 90% yield . The nitro group is introduced at the C-3 position, demonstrating the regioselectivity of the electrophilic aromatic substitution on this heterocyclic system.

Related Compounds and Structural Variations

The 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one structure serves as a valuable scaffold for creating various derivatives with modified substituents, potentially leading to compounds with diverse properties and biological activities.

Structural Analogues

Several structural analogues of the title compound have been reported in the literature:

CompoundStructural DifferenceReference
7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-oneEthyl group instead of chloromethyl at C-2
7-Bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-oneDirect chlorine instead of chloromethyl at C-2
9-Bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-oneDifferent halogen substitution pattern
2-Chloro-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-oneFluorine instead of bromine
7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-oneAdditional chlorine at C-9 and ethyl at C-2

These structural variations demonstrate the versatility of the pyrido[1,2-a]pyrimidin-4-one core and provide opportunities for structure-activity relationship studies.

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